1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve the use of polyphosphoric acid (PPA) for intramolecular cyclization of the respective hydrazono compounds .
Chemical Reactions Analysis
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a synthetic building block for designing new drugs due to its versatile pharmacophore.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one: Known for its cyclooxygenase-2 inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity. The uniqueness of this compound lies in its specific pharmacophore and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-4-13(19)18-7-5-17(6-8-18)12-9-11(16(2)3)10-14-15-12/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSYZYDODBYZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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